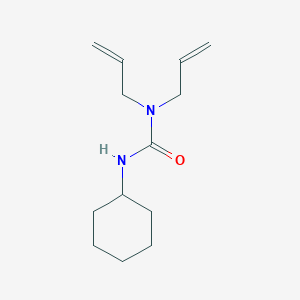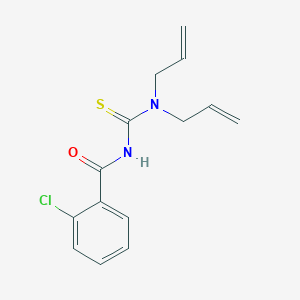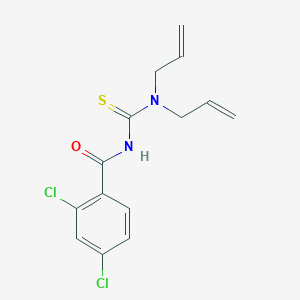
N,N-diallyl-N'-cyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-N’-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two allyl groups and one cyclohexyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diallyl-N’-cyclohexylurea can be synthesized through the reaction of cyclohexylamine with diallyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea compound.
Industrial Production Methods
Industrial production of N,N-diallyl-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diallyl-N’-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Epoxides, alcohols, and carbonyl compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ureas and other functionalized compounds.
Aplicaciones Científicas De Investigación
N,N-diallyl-N’-cyclohexylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-N’-cyclohexylurea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The pathways involved may include the formation of covalent bonds with active site residues or the disruption of enzyme-substrate interactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diallylurea: Lacks the cyclohexyl group, making it less sterically hindered.
N,N-dicyclohexylurea: Contains two cyclohexyl groups instead of allyl groups, leading to different reactivity and applications.
N,N-diallyl-N’-methylurea: Contains a methyl group instead of a cyclohexyl group, affecting its chemical properties and reactivity.
Uniqueness
N,N-diallyl-N’-cyclohexylurea is unique due to the presence of both allyl and cyclohexyl groups, which confer distinct steric and electronic properties
Propiedades
IUPAC Name |
3-cyclohexyl-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-4,12H,1-2,5-11H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIAAFPDZJIJKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357467 |
Source


|
| Record name | AN-329/42607704 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-91-3 |
Source


|
| Record name | AN-329/42607704 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYCLOHEXYL-1,1-DIALLYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diallyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)thiourea](/img/structure/B319240.png)
![methyl 2-{[(acetylamino)carbothioyl]amino}benzoate](/img/structure/B319241.png)
![Methyl 2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319243.png)
![Methyl 2-[({[3-(4-methylphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319245.png)
![Methyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319247.png)
![Methyl 2-({[(3-iodo-4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319248.png)
![Methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B319252.png)
![Methyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319253.png)
![methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate](/img/structure/B319254.png)
![Methyl 2-[({[3-(1-naphthyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319256.png)
![N-(tert-butyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319260.png)
